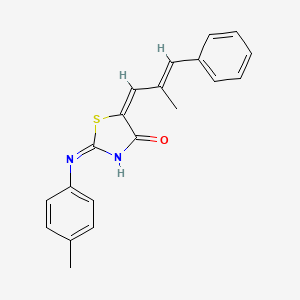

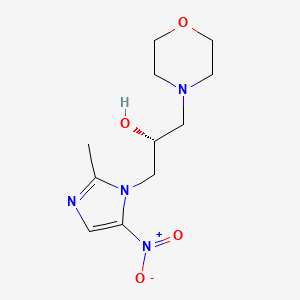

![molecular formula C12H11N5O B2453580 N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361985-99-1](/img/structure/B2453580.png)

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various chemical processes . For instance, one method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure of these compounds is often confirmed by techniques such as mass spectrometry and nuclear magnetic resonance .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For example, a Michael addition-type reaction has been proposed, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific compound and its substitutions . For instance, the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a minimum inhibitory concentration (MIC) value of 0.488 µM and was found to be non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are synthesized through various methods. One method involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate, leading to the production of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Another study describes the synthesis of 1,5-dihydro-5-(4-methoxyphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-ones, indicating the chemical versatility of this compound (Finlander & Pedersen, 1985).

Biological and Pharmaceutical Applications

- These compounds have been extensively studied for their biological activities. For example, pyrazolo[4,3-d]pyrimidine derivatives were found to be potent and selective antagonists for the human A3 adenosine receptor, with implications for receptor-ligand recognition in medicinal chemistry (Squarcialupi et al., 2016). Another study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer therapy (Hassan et al., 2014).

Antimicrobial and Antifungal Properties

- Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant antimicrobial and antifungal properties. A study on pyrazolo[3,4-d]pyrimidin-4-amines revealed substantial antibacterial activity, indicating their potential as antibacterial agents (Rahmouni et al., 2014). Similarly, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives showed antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Structural and Computational Analysis

- These compounds have been subjects of structural and computational analysis to understand their molecular structure and properties. A study performed electronic structure calculations and vibrational assignments for a related molecule, providing insights into its chemical reactivity and charge transfer properties (Shukla et al., 2015).

Direcciones Futuras

Pyrrolo[2,3-d]pyrimidines, including “N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, have shown promising results in various fields, particularly in medicinal chemistry . They have been studied for their potential use in the treatment of various diseases, including cancer . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their properties for better drug-likeness, and investigating their safety and efficacy in clinical trials .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPQWTVNWSZXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

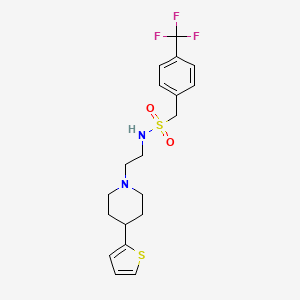

![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)

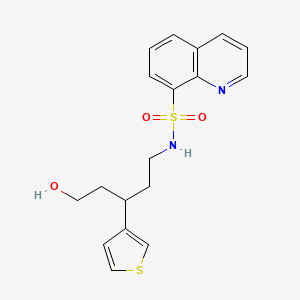

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)

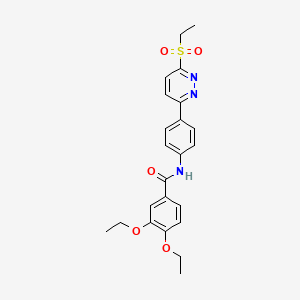

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)